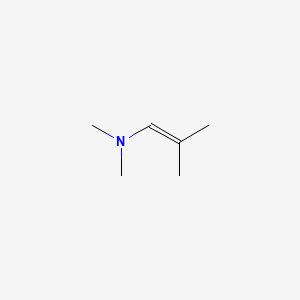

1-Propen-1-amine, N,N,2-triméthyl-

Vue d'ensemble

Description

1-Propen-1-amine, N,N,2-trimethyl-, also known as N,N-dimethylallylamine, is a colorless liquid with a strong odor. It is a reactive compound that has been used in various research applications due to its unique properties.

Applications De Recherche Scientifique

Synthèse des propargylamines

Propargylamines : constituent une classe de composés présentant des propriétés pharmaceutiques et biologiques importantes. Le composé en question peut être utilisé dans la synthèse sans solvant des propargylamines via des réactions de couplage A3 et KA2. Cette méthode est particulièrement pertinente pour produire des composés utilisés contre les maladies neurodégénératives telles que la maladie de Parkinson et la maladie d’Alzheimer .

Traitement des maladies neurodégénératives

Des dérivés de propargylamines, tels que la pargyline, la rasagiline et la selegiline, ont été utilisés dans le traitement des maladies neurodégénératives. Ces composés agissent comme des inhibiteurs de la monoamine oxydase, avec une action spécifique contre la MAO-B, qui est impliquée dans des affections telles que la maladie d’Alzheimer. La structure du composé pourrait être modifiée pour améliorer ses activités neuroprotectrices et neurorestauratrices .

Fonctions antiapoptotiques

La fonction antiapoptotique des dérivés de propargylamine les rend appropriés pour les traitements symptomatiques et neuroprotecteurs. Ils peuvent prévenir l’apoptose en réduisant le stress oxydatif, stabilisant ainsi les membranes mitochondriales. Cette application est cruciale pour le développement de thérapies visant à protéger les cellules neuronales de la mort cellulaire programmée .

Traitement du cancer

Dans la recherche sur le cancer, les dérivés de propargylamine ont été identifiés comme inhibiteurs de la déméthylase 1 spécifique à la lysine (LSD-1). Lorsqu’ils sont utilisés en association avec des agents chimiothérapeutiques, ces composés peuvent améliorer l’inhibition de la LSD-1, entraînant une sénescence induite et une inhibition de la croissance des cellules cancéreuses. La capacité du composé à inhiber la réductase 1 du proline-5-carboxylate (PYCR1) en fait également un candidat pour les stratégies de traitement du cancer .

Gestion du diabète

La pargyline, un dérivé de la propargylamine, a été utilisée pour traiter le diabète de type 1. En tant qu’inhibiteur de la monoamine oxydase, elle a des implications pour la gestion des complications cardiovasculaires associées au diabète. La structure du composé pourrait être optimisée pour améliorer son efficacité dans la gestion du diabète .

Synthèse chimique et catalyse

Le composé peut être impliqué dans divers procédés de synthèse chimique, notamment la transformation des acides carboxyliques en chlorures d’acyle dans des conditions neutres. Cette application est importante dans le domaine de la synthèse organique, où le composé peut agir comme catalyseur ou intermédiaire dans la formation de molécules plus complexes .

Mécanisme D'action

Mode of Action

It is known that the compound can act as an acid halogenation reagent, enabling the conversion of carboxylic acids into the corresponding chlorides under strictly neutral conditions .

Biochemical Pathways

It is suggested that the compound may be involved in the halogenation of carboxylic acids

Result of Action

As an acid halogenation reagent, it is known to convert carboxylic acids into the corresponding chlorides

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-Propen-1-amine, N,N,2-trimethyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acid halogenation reagents, enabling the conversion of carboxylic acids into corresponding chlorides under neutral conditions . This interaction is crucial for various synthetic processes in biochemical research.

Cellular Effects

The effects of 1-Propen-1-amine, N,N,2-trimethyl- on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted to cause severe skin burns and eye damage, indicating its potential to disrupt cellular integrity and function . Additionally, it may cause respiratory irritation, further highlighting its impact on cellular processes.

Molecular Mechanism

At the molecular level, 1-Propen-1-amine, N,N,2-trimethyl- exerts its effects through various mechanisms. It acts as an acid halogenation reagent, facilitating the conversion of carboxylic acids into chlorides . This process involves binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to interact with specific enzymes and proteins is central to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Propen-1-amine, N,N,2-trimethyl- change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it is light-sensitive and may degrade over time, affecting its efficacy and safety in biochemical experiments . Long-term exposure to the compound can lead to significant changes in cellular processes, necessitating careful handling and storage.

Dosage Effects in Animal Models

The effects of 1-Propen-1-amine, N,N,2-trimethyl- vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to toxicity and severe adverse reactions. For instance, high doses have been associated with severe skin burns, eye damage, and respiratory irritation . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research.

Metabolic Pathways

1-Propen-1-amine, N,N,2-trimethyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in acid halogenation reactions highlights its involvement in synthetic metabolic pathways . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 1-Propen-1-amine, N,N,2-trimethyl- within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments affect its activity and function. For example, its ability to cause severe skin burns and eye damage suggests that it can penetrate and accumulate in these tissues .

Propriétés

IUPAC Name |

N,N,2-trimethylprop-1-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(2)5-7(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSJXWLJYTXOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219118 | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6906-32-7 | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propen-1-amine,N,2-trimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC93894 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,4-Triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)